![molecular formula C16H12F2N2OS B5845772 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-difluorobenzamide](/img/structure/B5845772.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-difluorobenzamide, also known as JNJ-54861911, is a small molecule inhibitor that has been developed for the treatment of Alzheimer's disease. It is a potent and selective inhibitor of the beta-secretase enzyme, which is involved in the production of amyloid beta peptides that are responsible for the formation of amyloid plaques in the brain, a hallmark of Alzheimer's disease.
Wirkmechanismus
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-difluorobenzamide works by inhibiting the beta-secretase enzyme, which is responsible for the cleavage of the amyloid precursor protein (APP) to produce amyloid beta peptides. By inhibiting this enzyme, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-difluorobenzamide reduces the levels of amyloid beta peptides in the brain, which in turn reduces the formation of amyloid plaques.
Biochemical and Physiological Effects:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-difluorobenzamide has been shown to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. These include a reduction in amyloid beta peptide levels, a reduction in amyloid plaque formation, and an improvement in cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-difluorobenzamide is its potency and selectivity for the beta-secretase enzyme, which makes it an attractive candidate for the treatment of Alzheimer's disease. However, one of the limitations of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-difluorobenzamide is its poor solubility, which can make it difficult to administer in clinical settings.
Zukünftige Richtungen
There are a number of potential future directions for the development of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-difluorobenzamide and other beta-secretase inhibitors for the treatment of Alzheimer's disease. These include the development of more potent and selective inhibitors, the optimization of dosing regimens, and the exploration of combination therapies with other Alzheimer's disease drugs. Additionally, further research is needed to better understand the long-term safety and efficacy of beta-secretase inhibitors in the treatment of Alzheimer's disease.
Synthesemethoden
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-difluorobenzamide involves a multi-step process that starts with the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene with 2,3-difluoroaniline to form the intermediate compound. This intermediate is then subjected to a series of reactions, including acylation, cyclization, and deprotection, to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-difluorobenzamide has been extensively studied in preclinical and clinical studies for its potential use in the treatment of Alzheimer's disease. It has been shown to effectively reduce the levels of amyloid beta peptides in the brain, which in turn reduces the formation of amyloid plaques. This has been demonstrated in animal models of Alzheimer's disease, as well as in human clinical trials.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS/c17-12-6-3-5-10(14(12)18)15(21)20-16-11(8-19)9-4-1-2-7-13(9)22-16/h3,5-6H,1-2,4,7H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGZKGFWLFRKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C(=CC=C3)F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.